

In-Depth Technical Guide: Boc-N-Me-Glu(Obzl)-OH

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: **Boc-N-Me-Glu(Obzl)-OH**

Cat. No.: **B558145**

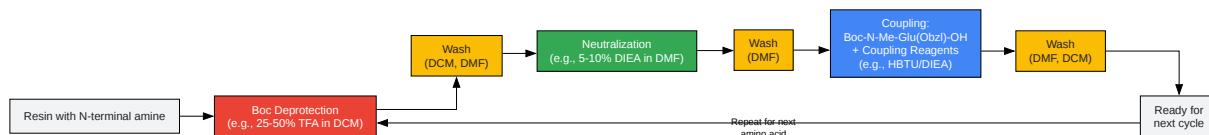
[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on **Boc-N-Me-Glu(Obzl)-OH**, a crucial building block in peptide synthesis and drug development.

Core Molecular Data

Boc-N-Me-Glu(Obzl)-OH, with the CAS Number 200615-91-4, is a protected amino acid derivative. Its molecular formula is C₁₈H₂₅NO₆, and it has a molecular weight of 351.4 g/mol. [1] This compound is typically supplied as a white to off-white powder with a purity of 95% or greater, as determined by NMR.[2] For optimal stability, it should be stored at temperatures between 0-8°C.[2]


Property	Value	Reference
Molecular Weight	351.4 g/mol	[1]
CAS Number	200615-91-4	[1]
Molecular Formula	C ₁₈ H ₂₅ NO ₆	
Appearance	White to off-white powder	[2]
Purity	≥ 95% (by NMR)	[2]
Storage Temperature	0-8°C	[2]

Application in Peptide Synthesis

Boc-N-Me-Glu(ObzI)-OH is primarily utilized as a building block in solid-phase peptide synthesis (SPPS), particularly following the Boc/BzI (tert-butyloxycarbonyl/benzyl) protection strategy. The N-methylation of the alpha-amino group can enhance the metabolic stability of the resulting peptide, while the benzyl ester protects the side-chain carboxylic acid of the glutamic acid residue.

Solid-Phase Peptide Synthesis (SPPS) Workflow

The following diagram illustrates the typical cycle of incorporating **Boc-N-Me-Glu(ObzI)-OH** into a growing peptide chain on a solid support.

[Click to download full resolution via product page](#)

A typical cycle of solid-phase peptide synthesis using **Boc-N-Me-Glu(ObzI)-OH**.

Experimental Protocols

The following are generalized protocols for the use of **Boc-N-Me-Glu(ObzI)-OH** in SPPS. Exact conditions may need to be optimized based on the specific peptide sequence and scale of the synthesis.

Materials and Reagents

- **Boc-N-Me-Glu(ObzI)-OH**
- Solid support (e.g., Merrifield resin, PAM resin)
- Dichloromethane (DCM)

- N,N-Dimethylformamide (DMF)
- Trifluoroacetic acid (TFA)
- Diisopropylethylamine (DIEA)
- Coupling reagents (e.g., HBTU, HATU, DIC/HOBt)

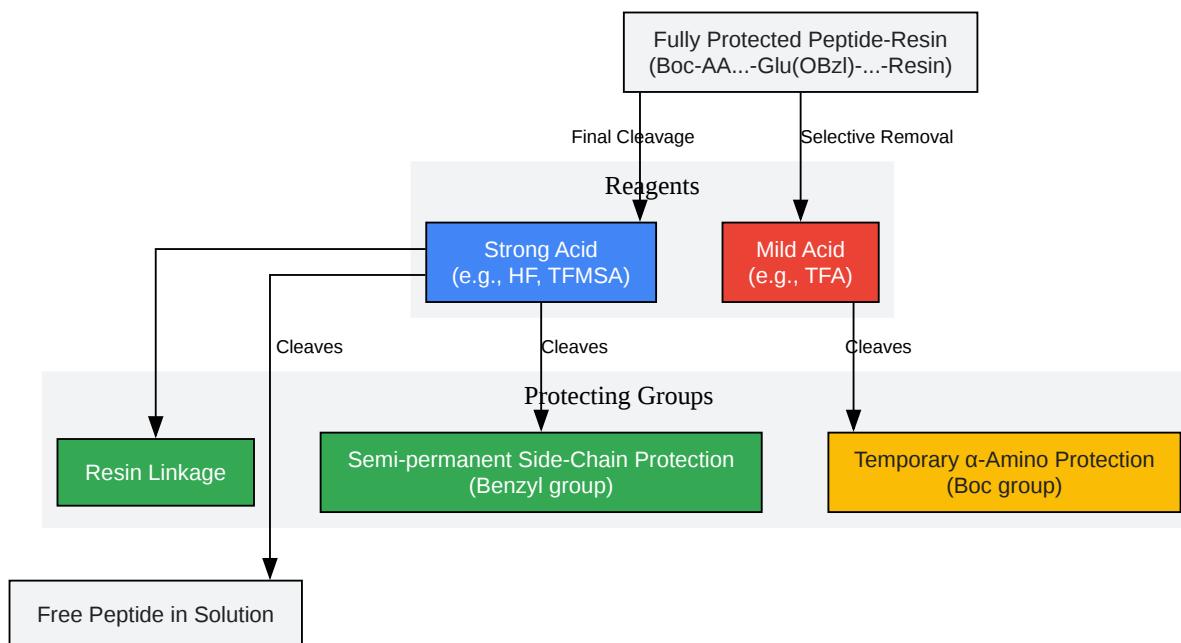
Boc Deprotection

- Swell the resin-bound peptide in DCM.
- Treat the resin with a solution of 25-50% TFA in DCM for 5-30 minutes.
- Filter the resin and wash thoroughly with DCM and then DMF to remove residual TFA.

Neutralization

- Treat the deprotected resin with a solution of 5-10% DIEA in DMF for 5-10 minutes to neutralize the N-terminal ammonium salt.
- Wash the resin thoroughly with DMF to remove excess base.

Coupling of Boc-N-Me-Glu(ObzI)-OH


- In a separate vessel, pre-activate **Boc-N-Me-Glu(ObzI)-OH** (typically 2-4 equivalents relative to the resin substitution) with a coupling agent (e.g., HBTU, HATU) and a base (e.g., DIEA) in DMF for 2-5 minutes.
- Add the activated amino acid solution to the neutralized resin-bound peptide.
- Allow the coupling reaction to proceed for 1-4 hours. Due to the steric hindrance of the N-methyl group, extended coupling times or double coupling may be necessary.
- Monitor the completion of the reaction using a qualitative test such as the Kaiser test.
- After completion, wash the resin with DMF and DCM.

Final Cleavage and Deprotection

Once the peptide sequence is fully assembled, the peptide is cleaved from the resin, and the side-chain protecting groups (including the benzyl group on the glutamic acid side chain) are removed. This is typically achieved by treatment with a strong acid such as anhydrous hydrogen fluoride (HF) or trifluoromethanesulfonic acid (TFMSA), often in the presence of scavengers to prevent side reactions.

Logical Relationships in Boc/Bzl SPPS Strategy

The selection and use of **Boc-N-Me-Glu(Obzl)-OH** are governed by the principles of orthogonal protection in peptide synthesis. The following diagram illustrates the logical relationships between the different protecting groups and the reagents used for their removal.

[Click to download full resolution via product page](#)

Orthogonal protection strategy in Boc-based solid-phase peptide synthesis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. chempep.com [chempep.com]
- 2. chemimpex.com [chemimpex.com]
- To cite this document: BenchChem. [In-Depth Technical Guide: Boc-N-Me-Glu(Obzl)-OH]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b558145#boc-n-me-glu-obzl-oh-molecular-weight\]](https://www.benchchem.com/product/b558145#boc-n-me-glu-obzl-oh-molecular-weight)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com